Synarel

Catalog No.
S536594
CAS No.
86220-42-0
M.F
C68H89N17O16
M. Wt
1400.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Synarel

CAS Number

86220-42-0

Product Name

Synarel

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate

Molecular Formula

C68H89N17O16

Molecular Weight

1400.5 g/mol

InChI

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1

InChI Key

FSBTYDWUUWLHBD-UDXTWCDOSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O

Synonyms

5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-SERYL-L-TYROSYL-3-(2-NAPHTHYL)-D-ALANYL-L-LEUCYL-L-ARGINYL-L-PROLYLGLYCINAMIDE ACETATE HYDRATE;NAFARELIN ACETATE;NAFARELIN ACETATE HYDRATE;5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O

Central Precocious Puberty (CPP)

  • Delaying Pubertal Development: In children with CPP, Synarel acts to slow or halt the progression of secondary sexual characteristics such as breast development, menstruation, testicular enlargement, and facial hair growth. This delay allows for improved bone maturity and potentially taller final adult height. Studies have shown its efficacy in achieving this objective, with one study demonstrating a significant delay in bone age advancement and improved height prognosis in treated girls compared to untreated controls [].
  • Psychosocial Benefits: Early puberty can be psychologically stressful for children, leading to social isolation and emotional distress. Synarel's ability to delay pubertal development can provide valuable time for emotional and social adjustment before physical changes occur, potentially improving their well-being [].

Endometriosis

  • Managing Pain and Symptoms: Endometriosis, a condition where tissue similar to the uterine lining grows outside the uterus, causes chronic pelvic pain, infertility, and other issues. Synarel, by suppressing estrogen production, can reduce the growth of endometrial implants, leading to pain relief and improved quality of life for patients [].
  • Preserving Fertility: While not a cure, Synarel can be used as a temporary fertility-sparing treatment for endometriosis, particularly in young women who desire future pregnancy. Studies suggest its effectiveness in reducing endometrial lesions and improving subsequent pregnancy rates [].
Important Note

This information is for educational purposes only and should not be interpreted as medical advice. Always consult with a healthcare professional for diagnosis and treatment recommendations.

Additional Resources:

  • SYNAREL® (nafarelin acetate) Clinical Pharmacology | Pfizer Medical Information - US:
  • SYNAREL® (nafarelin acetate) Indications and Usage | Pfizer Medical Information - US:

UNII

8ENZ0QJW4H

Sequence

XHWSYXLRPG

Related CAS

76932-56-4 (Parent)

Pharmacology

Nafarelin Acetate is the acetate salt form of nafarelin, a modified synthetic porcine luteinizing hormone (LH)-releasing hormone peptide analog, with gonadotropin-releasing hormone (GnRH) agonist activity. Upon nasal inhalation, nafarelin acetate binds to the GnRH receptor. This initially results in the release of the gonadotropins, follicle-stimulating hormone (FSH) and LH, from the pituitary gland; however, prolonged stimulation of the GnRH receptor desensitizes the receptor, which leads to decreased secretion of FSH and LH. In females, the inhibition of gonadotropin secretion causes hypogonadotropic hypogonadism leading to decreased production of estrogen and progesterone and anovulation. In males, the inhibition of LH secretion prevents the production and release of testosterone from Leydig cells in the testes and causes a significant decline in testosterone production that is near the levels seen following castration.

MeSH Pharmacological Classification

Fertility Agents, Female

Wikipedia

Nafarelin acetate
Nafarelin acetate hydrate

FDA Medication Guides

Synarel
Nafarelin Acetate
SPRAY, METERED;NASAL
PFIZER
05/19/2017

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1: Alizadeh B, Bahari Javan N, Akbari Javar H, Khoshayand MR, Dorkoosh F.
Prolonged injectable formulation of Nafarelin using in situ gel combination
delivery system. Pharm Dev Technol. 2017 May 5:1-13. doi:
10.1080/10837450.2017.1321662. [Epub ahead of print] PubMed PMID: 28430010.


2: Bar-Hava I, Mizrachi Y, Karfunkel-Doron D, Omer Y, Sheena L, Carmon N,
Ben-David G. Intranasal gonadotropin-releasing hormone agonist (GnRHa) for
luteal-phase support following GnRHa triggering, a novel approach to avoid
ovarian hyperstimulation syndrome in high responders. Fertil Steril. 2016
Aug;106(2):330-3. doi: 10.1016/j.fertnstert.2016.04.004. Epub 2016 Apr 22. PubMed
PMID: 27114332.


3: Lahav-Baratz S, Koifman M, Sabo E, Auslender R, Dirnfeld M. p27 and its
ubiquitin ligase Skp2 expression in endometrium of IVF patients with repeated
hormonal stimulation. Reprod Biomed Online. 2016 Mar;32(3):308-15. doi:
10.1016/j.rbmo.2015.11.022. Epub 2015 Dec 30. PubMed PMID: 26795496.


4: Bissell DM, Wang B, Lai J. Hereditary Coproporphyria. 2012 Dec 13 [updated
2015 Jul 1]. In: Pagon RA, Adam MP, Ardinger HH, Wallace SE, Amemiya A, Bean LJH,
Bird TD, Ledbetter N, Mefford HC, Smith RJH, Stephens K, editors. GeneReviews®
[Internet]. Seattle (WA): University of Washington, Seattle; 1993-2017. Available
from http://www.ncbi.nlm.nih.gov/books/NBK114807/
PubMed PMID: 23236641.

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